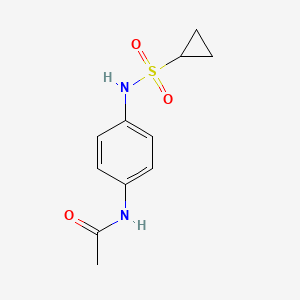

N-(4-(cyclopropanesulfonamido)phenyl)acetamide

CAS No.: 1207053-95-9

Cat. No.: VC6361116

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207053-95-9 |

|---|---|

| Molecular Formula | C11H14N2O3S |

| Molecular Weight | 254.3 |

| IUPAC Name | N-[4-(cyclopropylsulfonylamino)phenyl]acetamide |

| Standard InChI | InChI=1S/C11H14N2O3S/c1-8(14)12-9-2-4-10(5-3-9)13-17(15,16)11-6-7-11/h2-5,11,13H,6-7H2,1H3,(H,12,14) |

| Standard InChI Key | WVXFCRBKCDCJPD-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2CC2 |

Introduction

Chemical Identity and Structural Characteristics

N-(4-(Cyclopropanesulfonamido)phenyl)acetamide, also known by its IUPAC name N-[4-(cyclopropylsulfamoyl)phenyl]acetamide, is characterized by a phenylacetamide backbone modified with a cyclopropanesulfonamido substituent at the para position. Key identifiers include:

The compound’s density, boiling point, and melting point remain uncharacterized in the available literature. Its structure combines an acetamide group linked to a phenyl ring, which is further substituted with a sulfonamido moiety bearing a cyclopropyl group. This configuration introduces steric and electronic effects that influence its reactivity and potential biological activity.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar sulfonamido and acetamide groups, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water. Stability under acidic or basic conditions remains unstudied, though sulfonamides generally exhibit hydrolytic resistance compared to esters or amides.

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume